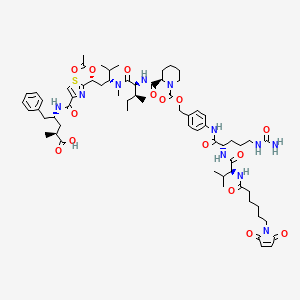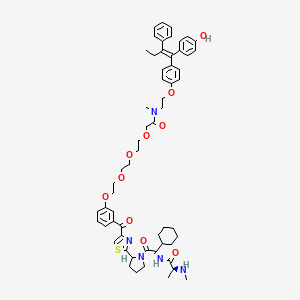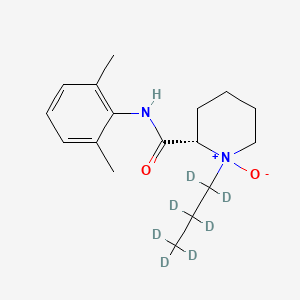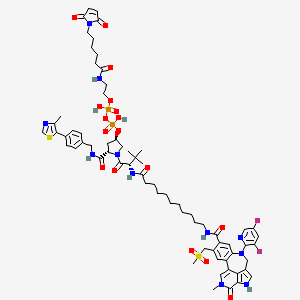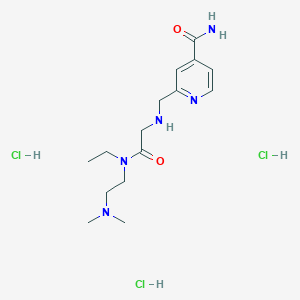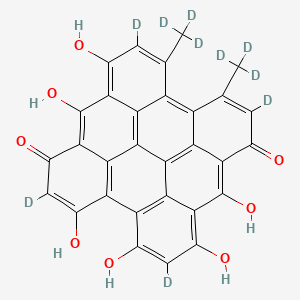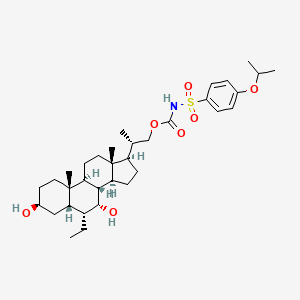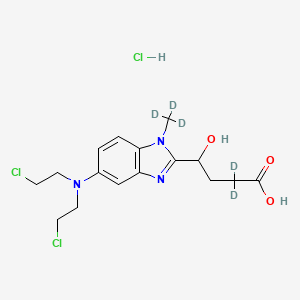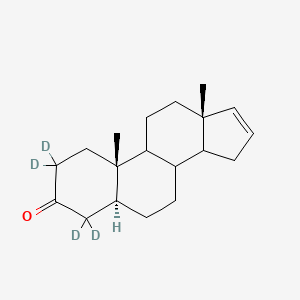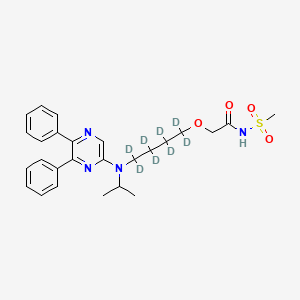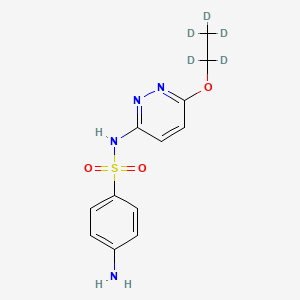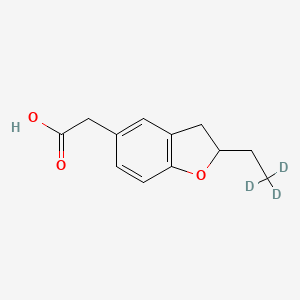
Furofenac-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furofenac-d3 is a deuterated analogue of Furofenac, a non-steroidal anti-inflammatory drug. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study metabolic pathways and to trace the compound’s behavior in biological systems. The molecular formula of this compound is C12H11D3O3, and it has a molecular weight of 209.26 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Furofenac-d3 typically involves the incorporation of deuterium into the Furofenac molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out a series of chemical reactions to obtain the final deuterated product. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the successful incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the reactions efficiently. Quality control measures are implemented to ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale production.
化学反应分析
Types of Reactions
Furofenac-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions often require anhydrous conditions and specific solvents.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles. The conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
科学研究应用
Furofenac-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of Furofenac in biological systems.
Biology: Employed in studies to investigate the biological effects and interactions of Furofenac at the molecular level.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Furofenac in the body.
Industry: Applied in the development of new drugs and formulations, as well as in quality control processes to ensure the consistency and purity of pharmaceutical products.
作用机制
The mechanism of action of Furofenac-d3 involves its interaction with specific molecular targets in the body. As a non-steroidal anti-inflammatory drug, it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
相似化合物的比较
Furofenac-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling provides several advantages, including increased stability and the ability to trace the compound in biological systems. Similar compounds include:
Furofenac: The non-deuterated form of Furofenac.
Ibuprofen: Another non-steroidal anti-inflammatory drug with similar anti-inflammatory and analgesic properties.
Naproxen: A non-steroidal anti-inflammatory drug used to treat pain and inflammation.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
209.26 g/mol |
IUPAC 名称 |
2-[2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3 |
InChI 键 |
MYQXHLQMZLTSDB-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])CC1CC2=C(O1)C=CC(=C2)CC(=O)O |
规范 SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
